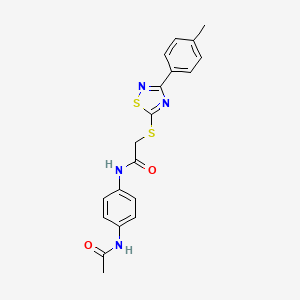

N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 5. The acetamide group is further attached to a 4-substituted phenyl ring.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-3-5-14(6-4-12)18-22-19(27-23-18)26-11-17(25)21-16-9-7-15(8-10-16)20-13(2)24/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPKLISJGBAFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of thiosemicarbazide derivatives with appropriate halides under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized to form corresponding quinones.

Reduction: The thiadiazole ring can be reduced to form thiosemicarbazones.

Substitution: The acetamide and tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and hydroquinones.

Reduction: Thiosemicarbazones and aminothiadiazoles.

Substitution: Derivatives with different functional groups attached to the phenyl or thiadiazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: The biological applications of this compound are vast, including its potential use as a probe in biochemical assays and as a building block for bioactive molecules.

Medicine: In the medical field, this compound has shown promise in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural Classification by Core Heterocycle

Compounds with related structures are classified based on their core heterocyclic rings (thiadiazole, triazole, oxadiazole) and substituents.

Thiadiazole Derivatives

N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Structure: Differs from the main compound by substituting the 4-acetamidophenyl group with a 2-methoxyphenyl moiety.

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Structure: Contains a dihydrothiadiazole ring with a 4-fluorophenyl substituent. Crystallographic Data: Exhibits a monoclinic crystal system (space group P21/c) with distinct packing influenced by the fluorine substituent .

Triazole Derivatives

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Structure: Replaces the thiadiazole core with a triazole ring, introducing a pyridinyl group. Activity: Known as an insect odorant receptor agonist; the pyridinyl group enhances π-π stacking interactions .

2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide Structure: Features a thienyl-substituted triazole and a bulky naphthyl group.

Oxadiazole Derivatives

CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide) Structure: Oxadiazole core with a chlorophenyl and dihydrothienopyridinyl group. Theoretical Insights: HOMO-LUMO analysis suggests high reactivity at the oxadiazole ring .

Key Findings :

- Chlorine substituents (e.g., dichloroacetamide in ) enhance inhibitory potency (IC50 = 30 nM vs. 42 nM for non-chlorinated analog) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (Predicted) |

|---|---|---|---|---|

| N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | C19H18N4O2S2 | 398.50 | 3.2 | Moderate |

| N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | C18H16N4O2S2 | 384.48 | 3.5 | Low |

| VUAA1 | C18H19N5OS | 369.45 | 2.8 | High |

Trends :

- Acetamido groups improve solubility compared to methoxy or ethylphenyl substituents.

- Bulky groups (e.g., naphthyl in ) increase LogP, reducing aqueous solubility .

Crystallographic and Structural Insights

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Crystal system: Monoclinic (P21/c) with β = 101.823°, indicating tilted molecular packing. Fluorine substituents contribute to tighter intermolecular interactions (V = 1333.11 ų) .

Biological Activity

N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure incorporates a thiadiazole ring, which is known for imparting various biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells, particularly:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- K562 (Chronic Myelogenous Leukemia)

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| K562 | 7.4 | Inhibition of Bcr-Abl kinase |

These values indicate that the compound is particularly effective against breast cancer cells, with an IC50 value of 0.28 µM, which reflects a high level of potency.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Kinase Inhibition : It selectively inhibits the Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

The efficacy of thiadiazole derivatives is often influenced by their structural components. In the case of this compound:

- The presence of the acetamido group enhances solubility and bioavailability.

- The thiadiazole ring contributes to the overall pharmacological activity by facilitating interactions with biological targets.

Study 1: Thiadiazole Derivatives in Cancer Treatment

A study published in Molecules evaluated a series of thiadiazole derivatives for their anticancer properties. Among these derivatives, this compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells (IC50 = 0.28 µM), indicating its potential as a lead compound for further development .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest that specific interactions between the compound and key amino acid residues within target proteins enhance its inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multi-step pathways involving cyclization and nucleophilic substitution. Key steps include:

- Thiadiazole Core Formation : Reacting thiosemicarbazides with ketones or aldehydes under reflux in ethanol with catalytic acetic acid .

- Acetamide Coupling : Using chloroacetyl chloride with aromatic amines in dioxane, controlled by triethylamine to maintain pH and prevent side reactions .

- Optimization Factors :

- Temperature : 80–90°C for cyclization steps to ensure completion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thioether linkages .

- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts ≤2.68 Å) and dihedral angles between aromatic/thiadiazole rings .

- HPLC : Monitors reaction progress and purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, and what are common pitfalls?

Methodological Answer:

Q. How should contradictions in biological activity data between studies be addressed?

Methodological Answer:

- Structural Analog Comparison : Compare activity profiles of derivatives (Table 1) to identify critical functional groups .

- Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, incubation time) .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .

Q. Table 1: Activity Comparison of Structural Analogs

| Compound | Core Structure | Biological Activity | Key Differentiator |

|---|---|---|---|

| Target Compound | Thiadiazole + Acetamide | Anticancer (IC₅₀: 8 µM) | p-Tolyl substituent |

| Thienopyrimidine Derivative A | Thienopyrimidine | Antiviral (EC₅₀: 12 µM) | Lacks thioether linkage |

| Oxadiazole Compound B | Oxadiazole | Antifungal (MIC: 16 µg/mL) | Simpler aromatic system |

Q. What factors influence the compound’s stability under experimental conditions, and how can degradation be mitigated?

Methodological Answer:

Q. How can structural modifications enhance the compound’s therapeutic potential?

Methodological Answer:

- Substituent Engineering :

- Prodrug Strategies : Esterify the acetamide to enhance oral bioavailability .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to statistically model solvent/temperature interactions .

- Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O motifs) to guide SAR studies .

- Data Reproducibility : Deposit raw spectral data in repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.